methyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli-type tetrahydropyrimidine derivative. Its structure features:
- A 1,2,3,4-tetrahydropyrimidine core with a 2-oxo group.
- A phenyl substituent at position 3.
- A methyl ester group at position 5.
- A 4-chlorobenzenesulfonylmethyl moiety at position 6.
This compound is structurally distinct due to the electron-withdrawing 4-chlorobenzenesulfonyl group, which may enhance stability, influence hydrogen-bonding interactions, and modulate biological activity compared to simpler analogs .
Properties
IUPAC Name |
methyl 6-[(4-chlorophenyl)sulfonylmethyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O5S/c1-27-18(23)16-15(11-28(25,26)14-9-7-13(20)8-10-14)21-19(24)22-17(16)12-5-3-2-4-6-12/h2-10,17H,11H2,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKJPVBIVFMRNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with a suitable amine to form the sulfonamide intermediate. This intermediate is then reacted with a pyrimidine derivative under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled temperatures and in the presence of solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various sulfonamide derivatives .
Scientific Research Applications
Methyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,
Biological Activity
Methyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound that belongs to the dihydropyrimidine class, particularly characterized by its unique structural features and potential biological activities. This compound is synthesized primarily through the Biginelli reaction, which is known for producing various biologically active molecules. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 434.9 g/mol. The compound features a tetrahydropyrimidine ring with various substituents that play a crucial role in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 434.9 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Pharmacological Properties
Research indicates that compounds within the dihydropyrimidine class exhibit diverse biological activities, including:
- Antihypertensive Effects : These compounds have shown promise in lowering blood pressure through vasodilation mechanisms.
- Antibacterial Activity : The presence of the sulfonyl group enhances interaction with bacterial enzymes, potentially inhibiting growth.
- Antiviral Properties : Some studies suggest effectiveness against viral infections by interfering with viral replication processes.
The mechanism of action for this compound is primarily linked to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing physiological processes.
Case Studies and Research Findings
-
Antihypertensive Activity :
- A study demonstrated that derivatives of tetrahydropyrimidines exhibited significant antihypertensive effects in animal models. The presence of the sulfonyl group was crucial for enhancing these effects .
- Antimicrobial Studies :
- Computational Studies :
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antihypertensive | Significant reduction in blood pressure in models |
| Antibacterial | Inhibition of growth in various bacterial strains |
| Antiviral | Potential interference with viral replication |
Comparison with Similar Compounds
The compound is compared with structurally related tetrahydropyrimidines to highlight substituent effects, physicochemical properties, and functional outcomes.
Substituent Variations at Position 6
Key Observations :
- The 4-chlorobenzenesulfonylmethyl group in the target compound introduces strong electron-withdrawing and polar characteristics, likely improving solubility in aprotic solvents compared to alkyl-substituted analogs .
- Sulfonyl groups are known to participate in hydrogen-bonding networks, which could stabilize crystal structures or enhance binding in biological targets .
Substituent Effects at Position 2
Key Observations :
- Thioxo derivatives (e.g., compounds in ) exhibit higher antioxidant activity due to sulfur’s redox-active nature.
Aromatic Substituents at Position 4
Key Observations :
- Bulky or polar substituents at position 4 (e.g., trifluoromethyl or hydroxyl groups) significantly alter electronic and steric profiles, impacting both synthetic accessibility and biological interactions .
Q & A
Basic Research Questions
Q. What are the optimized synthetic protocols for preparing methyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate?
- Methodological Answer : The compound can be synthesized via a modified Biginelli reaction. Evidence suggests using a one-pot condensation of substituted aldehydes (e.g., 4-chlorobenzenesulfonylmethyl aldehyde), β-ketoesters, and urea/thiourea derivatives under acidic conditions (e.g., HCl or Lewis acids). Reaction optimization includes temperature control (70–90°C) and solvent selection (ethanol or acetic acid). Yields vary with substituents; for example, electron-withdrawing groups on aldehydes improve regioselectivity and yield up to 77% .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodological Answer : Use a combination of techniques:
- 1H/13C NMR : Analyze chemical shifts for the tetrahydropyrimidine ring protons (δ ~5.3–5.4 ppm for the C4-H) and sulfonyl/methyl groups .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (monoclinic systems with space group C2/c are common for similar derivatives). Refinement parameters (R factor < 0.05) ensure accuracy .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions).
Q. What in vitro assays are suitable for evaluating its antibacterial activity?
- Methodological Answer : Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions (1–256 µg/mL) in DMSO, and measure minimum inhibitory concentrations (MICs). Correlate activity with structural features (e.g., sulfonyl groups enhance membrane penetration) .
Advanced Research Questions
Q. How can regioselectivity in the Biginelli reaction be controlled during synthesis?
- Methodological Answer : Regioselectivity depends on the aldehyde’s electronic properties and catalyst choice. Electron-deficient aldehydes (e.g., 4-chlorobenzenesulfonyl derivatives) favor cyclization at the C6 position. Use Lewis acids (e.g., ZnCl₂) to stabilize intermediates and reduce side products. Monitor reaction progress via TLC with ethyl acetate/hexane (3:7) .
Q. What computational strategies predict the compound’s reactivity or binding interactions?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry and analyze frontier molecular orbitals (HOMO-LUMO gaps). Docking studies (e.g., AutoDock Vina) against bacterial targets (e.g., dihydrofolate reductase) can predict binding affinities. Validate with MD simulations to assess stability of ligand-protein complexes .
Q. How should conflicting data on substituent effects be resolved?
- Methodological Answer : Contradictions in substituent impact (e.g., conflicting yields or bioactivity) require systematic variation of substituents (e.g., halogens, methoxy groups) and statistical analysis (ANOVA). Replicate experiments under controlled conditions (pH, solvent purity) and cross-validate with spectroscopic data .
Q. What crystallographic techniques resolve polymorphism or hydrate formation?
- Methodological Answer : Single-crystal X-ray diffraction with monochromatic Cu-Kα radiation (λ = 1.5418 Å) at 293 K. For hydrates, use TGA/DSC to detect water loss (~100°C). Refinement software (e.g., SHELXL) resolves disorder or thermal motion artifacts .
Q. What protocols ensure compound stability during storage?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the sulfonyl group. Characterize degradation products via HPLC-MS monthly. Avoid exposure to moisture or light, as these accelerate decomposition .
Safety and Compliance
Q. What safety precautions are critical during handling?
- Methodological Answer : Follow GHS guidelines:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
